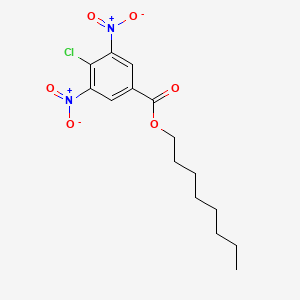
Octyl 4-chloro-3,5-dinitro-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 4-chloro-3,5-dinitro-benzoate is an organic compound with the molecular formula C15H18ClN2O6 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with nitro groups at the 3 and 5 positions, and a chlorine atom at the 4 position The octyl group is attached to the carboxyl group of the benzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-chloro-3,5-dinitro-benzoate typically involves the esterification of 4-chloro-3,5-dinitrobenzoic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Octyl 4-chloro-3,5-dinitro-benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3,5-dinitrobenzoic acid and octanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Reduction: Products include 4-chloro-3,5-diaminobenzoate.
Hydrolysis: Products include 4-chloro-3,5-dinitrobenzoic acid and octanol.
Applications De Recherche Scientifique
Octyl 4-chloro-3,5-dinitro-benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Octyl 4-chloro-3,5-dinitro-benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the ester and chlorine functionalities can engage in binding interactions with proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl 3,5-dinitrobenzoate: Lacks the chlorine atom at the 4 position.
4-chloro-3,5-dinitrobenzoic acid: Lacks the octyl ester group.
Octyl 4-chlorobenzoate: Lacks the nitro groups at the 3 and 5 positions.
Uniqueness
Octyl 4-chloro-3,5-dinitro-benzoate is unique due to the presence of both nitro groups and a chlorine atom on the benzene ring, combined with the octyl ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
77369-40-5 |
|---|---|
Formule moléculaire |
C15H19ClN2O6 |
Poids moléculaire |
358.77 g/mol |
Nom IUPAC |
octyl 4-chloro-3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H19ClN2O6/c1-2-3-4-5-6-7-8-24-15(19)11-9-12(17(20)21)14(16)13(10-11)18(22)23/h9-10H,2-8H2,1H3 |
Clé InChI |
IFOMTTVCTPZKGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444388.png)


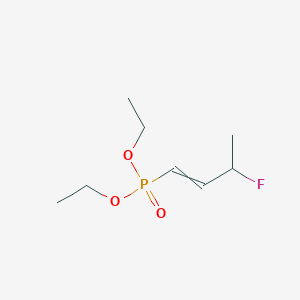
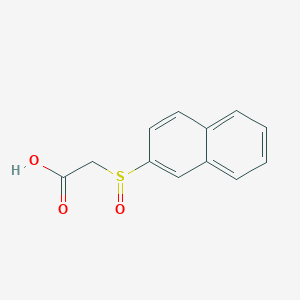



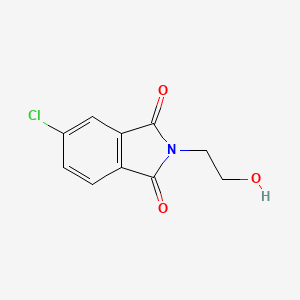



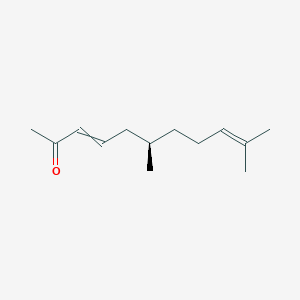
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
